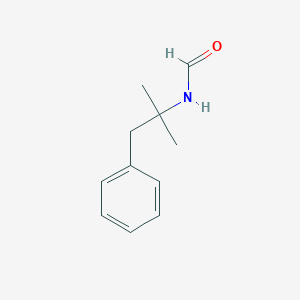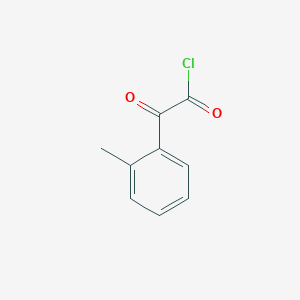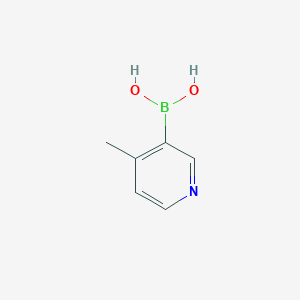
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide, also known as YAG-NIP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is composed of six amino acids and is commonly used as a research tool in biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is not fully understood. However, it is believed to work by binding to specific proteins and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the function of ion channels.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been shown to modulate the function of ion channels, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments is its high purity and stability. It is also relatively easy to synthesize using SPPS techniques. However, one limitation of using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is its high cost compared to other research tools. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. One area of focus is the development of new therapeutic agents based on the structure of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide. Another area of interest is the use of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide as a tool to study the regulation of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide and its potential applications in various fields.
Conclusion:
In conclusion, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using SPPS techniques and has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide in lab experiments, there are several future directions for research on this peptide.
Méthodes De Synthèse
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to the resin followed by the addition of each subsequent amino acid. The peptide chain is then cleaved from the resin and purified to obtain the final product.
Applications De Recherche Scientifique
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has a wide range of applications in scientific research. One of its primary uses is as a tool to study the structure and function of proteins. It has been used to investigate the binding sites of various proteins and to identify potential drug targets. In addition, Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide has been used in studies on the regulation of protein-protein interactions and the development of new therapeutic agents.
Propriétés
Numéro CAS |
156125-05-2 |
|---|---|
Nom du produit |
Tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Formule moléculaire |
C29H40N6O6 |
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |
Clé InChI |
ODDBDWLXIVIEMG-YGOYIFOWSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
SMILES canonique |
CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |
Autres numéros CAS |
156125-05-2 |
Synonymes |
peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



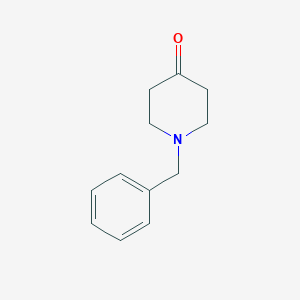
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
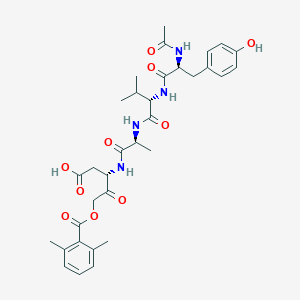
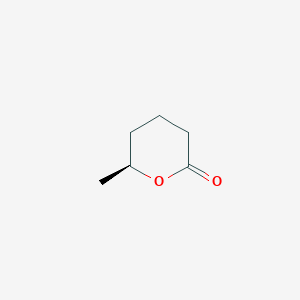


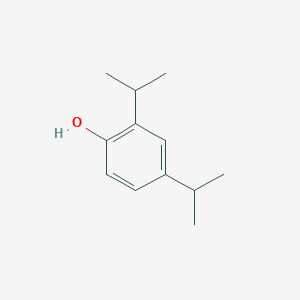
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
